molecular formula C24H22N2O4 B11278878 2,6-dimethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

2,6-dimethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No.: B11278878
M. Wt: 402.4 g/mol
InChI Key: UUMDPABXMVYLDY-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound with a unique structure that includes methoxy groups, a benzoxazole moiety, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multiple steps, including the formation of the benzoxazole ring and the subsequent coupling with the benzamide moiety. Common synthetic routes may include:

    Formation of Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling Reactions: The benzoxazole intermediate is then coupled with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinones under strong oxidizing conditions.

    Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2,6-dimethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzoxazole moiety can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,6-dimethoxybenzamide: Lacks the benzoxazole moiety, resulting in different chemical and biological properties.

    N-(2-methyl-5-phenyl)benzamide:

    5-methyl-1,3-benzoxazole: Lacks the benzamide moiety, limiting its use in certain applications.

Uniqueness

2,6-dimethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy groups and the benzoxazole moiety allows for diverse interactions and applications that are not possible with simpler analogs.

Properties

Molecular Formula

C24H22N2O4

Molecular Weight

402.4 g/mol

IUPAC Name

2,6-dimethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C24H22N2O4/c1-14-8-11-19-18(12-14)26-24(30-19)16-10-9-15(2)17(13-16)25-23(27)22-20(28-3)6-5-7-21(22)29-4/h5-13H,1-4H3,(H,25,27)

InChI Key

UUMDPABXMVYLDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)C4=C(C=CC=C4OC)OC

Origin of Product

United States

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